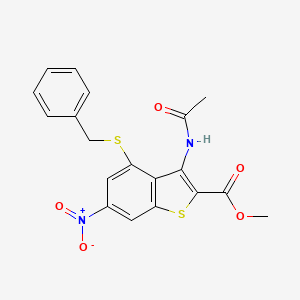![molecular formula C34H35F3N4O4S B4295325 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4295325.png)
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Amidation Reactions: The formation of the sulfonamide group involves amidation reactions, where an amine reacts with a sulfonyl chloride.
Cyclization Reactions: The phthalazin-1-yl moiety is typically formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}-3,4-dihydrophthalazin-1-yl)benzenesulfonamide
- N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}-3,4-dihydrophthalazin-1-yl)benzenesulfonamide
Uniqueness
The unique combination of functional groups in N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE distinguishes it from similar compounds. The presence of the diethoxyphenyl group, trifluoromethyl group, and sulfonamide moiety contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-[4-[3-(trifluoromethyl)anilino]-3,4-dihydrophthalazin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35F3N4O4S/c1-4-44-29-16-14-23(19-30(29)45-5-2)17-18-38-46(42,43)31-20-24(15-13-22(31)3)32-27-11-6-7-12-28(27)33(41-40-32)39-26-10-8-9-25(21-26)34(35,36)37/h6-16,19-21,33,38-39,41H,4-5,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNYCQNHLUCLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(C4=CC=CC=C43)NC5=CC=CC(=C5)C(F)(F)F)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE](/img/structure/B4295243.png)
![4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide](/img/structure/B4295255.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-(4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4295263.png)
![(5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4295271.png)
![(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4295278.png)
![(5Z)-3-(3,4-dimethylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295286.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-HYDROXYPHENYL)AMINO]-1-PHTHALAZINYL}-2-METHYLBENZENESULFONAMIDE](/img/structure/B4295300.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4295301.png)
![METHYL 2-{4-[(4-METHYLPHTHALAZIN-1-YL)AMINO]PHENOXY}ACETATE](/img/structure/B4295310.png)
![2-METHYL-5-[4-(PHENYLAMINO)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4295319.png)
![15-bromo-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one](/img/structure/B4295336.png)



